molecular formula C7H11ClO4 B8435326 Ethyl 2-chloro-4-methoxy-3-oxobutanoate

Ethyl 2-chloro-4-methoxy-3-oxobutanoate

Cat. No. B8435326
M. Wt: 194.61 g/mol
InChI Key: MGBULSWYDRIMCT-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

The title compound was prepared in a manner analogous to Intermediate 124 starting from ethyl 4-methoxy-3-oxobutanoate (Intermediate 5) and sulfuryl chloride.
[Compound]
Name
Intermediate 124
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].S(Cl)([Cl:15])(=O)=O>>[Cl:15][CH:5]([C:4](=[O:11])[CH2:3][O:2][CH3:1])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Intermediate 124
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(CC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(CC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)C(COC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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